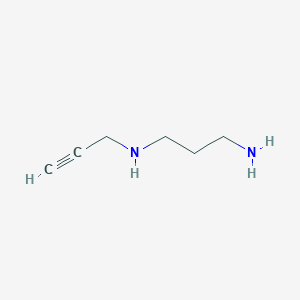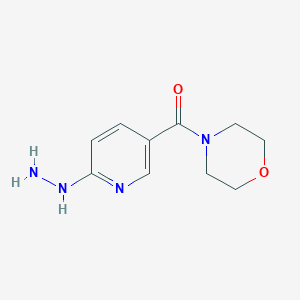
(6-Hydrazineylpyridin-3-yl)(morpholino)methanone
描述
(6-Hydrazineylpyridin-3-yl)(morpholino)methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a hydrazino group at the 6-position and a morpholin-4-yl-methanone moiety, making it a versatile molecule for chemical synthesis and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Hydrazineylpyridin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the 6-position is functionalized with a hydrazino group through nucleophilic substitution or other suitable reactions.
Introduction of the Morpholin-4-yl-methanone Group: The morpholin-4-yl-methanone moiety is introduced via a coupling reaction, often using reagents like morpholine and a carbonyl-containing compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The hydrazino group can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the hydrazino group, leading to different reduced products.
Substitution: The compound can participate in substitution reactions, particularly at the hydrazino group or the pyridine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce various amine derivatives.
科学研究应用
(6-Hydrazineylpyridin-3-yl)(morpholino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (6-Hydrazineylpyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with various biological targets, leading to diverse biological effects.
相似化合物的比较
(6-Amino-pyridin-3-yl)-morpholin-4-yl-methanone: Similar structure but with an amino group instead of a hydrazino group.
(6-Hydrazino-pyridin-3-yl)-piperidin-4-yl-methanone: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness: (6-Hydrazineylpyridin-3-yl)(morpholino)methanone is unique due to the presence of both the hydrazino group and the morpholin-4-yl-methanone moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
(6-hydrazinylpyridin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-13-9-2-1-8(7-12-9)10(15)14-3-5-16-6-4-14/h1-2,7H,3-6,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCHNBJAKQCESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C(C=C2)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

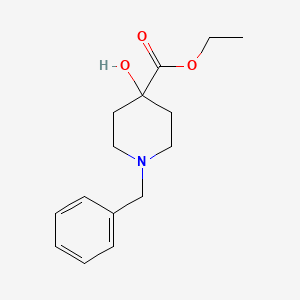
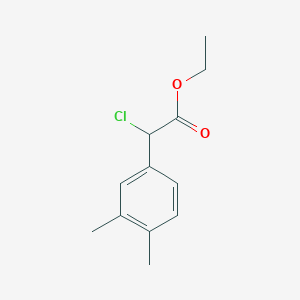
amino}pentan-1-ol](/img/structure/B7865959.png)
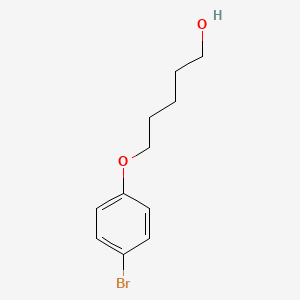

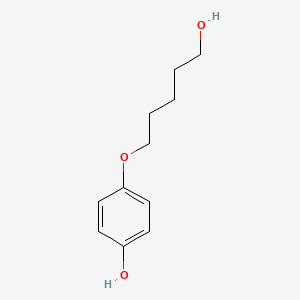
![4-[(3-Methylpyridin-2-yl)oxy]aniline](/img/structure/B7865981.png)
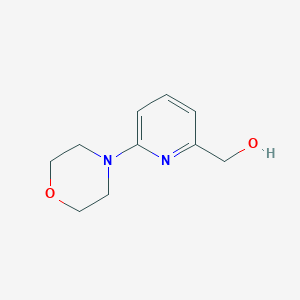
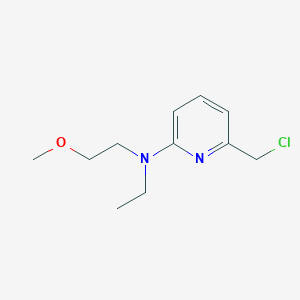
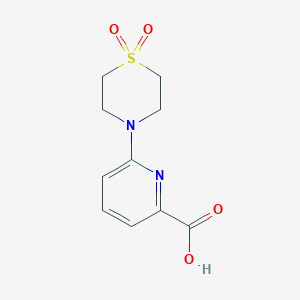
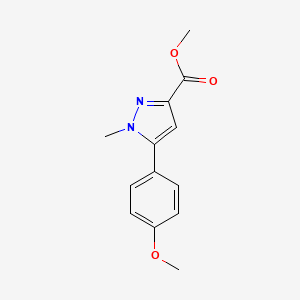
![4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]pyrimidine](/img/structure/B7866008.png)
